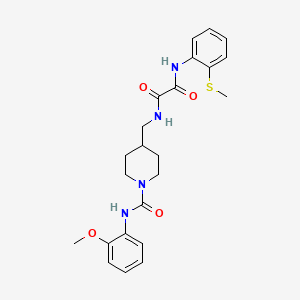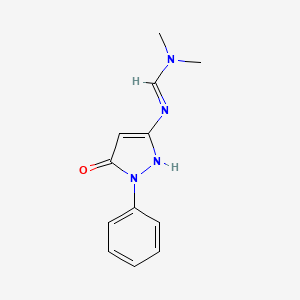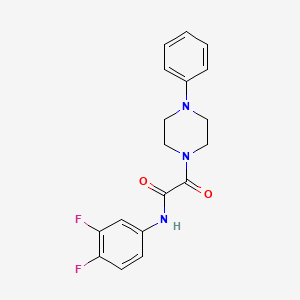![molecular formula C14H15N5O5S B2590988 1-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)methanesulfonamide CAS No. 2034522-61-5](/img/structure/B2590988.png)
1-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzo[d]isoxazole ring, which is a type of aromatic heterocycle. It also contains a 1,3,5-triazine ring, which is a type of nitrogen-containing heterocycle. The methanesulfonamide group is a common functional group in medicinal chemistry due to its bioisosteric properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the potential for the methanesulfonamide group to act as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make the compound relatively stable and potentially planar. The methanesulfonamide group could influence the compound’s solubility .Applications De Recherche Scientifique
Enhancing the Rheological Properties of Hyaluronic Acid
This compound is used to modify the rheological properties of hyaluronic acid (HA), which is widely used in clinical practice and biomedical research . By chemically grafting short alkyl chains such as propylamine and butylamine onto HA using this compound, the pseudoplasticity of HA can be enhanced, which is essential for injectability and additive manufacturing .
Glycosyl Donor in Chemo-Enzymatic Oligosaccharide Synthesis
As a novel activated glycosidic compound, it serves as an efficient glycosyl donor for enzymatic glycosylation, which is a crucial step in the synthesis of oligosaccharides . This application is particularly important for the production of complex carbohydrates without the need for protecting groups .
Coupling Reagent for Amide Synthesis
The compound is a highly effective coupling reagent used for amide synthesis. It facilitates the formation of amide bonds, which are fundamental in creating peptides and proteins for various research and industrial applications .
Preparation of Esters
In addition to amide synthesis, this compound is also used for the preparation of esters. Esters are valuable in a wide range of applications, including pharmaceuticals, fragrances, and as solvents for organic synthesis .
Modification of Biopolymers
The compound can be used to chemically modify biopolymers, thereby altering their physical properties to suit specific applications. This includes increasing the stability or changing the solubility of biopolymers for use in drug delivery systems and tissue engineering .
Drug Delivery Systems
By modifying the release properties of drugs, this compound can be used to create more effective drug delivery systems. This is particularly useful in developing sustained-release formulations, which can improve patient compliance and treatment efficacy .
Tissue Engineering
The ability to modify the mechanical properties of materials like HA makes this compound valuable in tissue engineering. It can be used to create scaffolds that mimic the natural extracellular matrix, promoting cell adhesion and growth .
Additive Manufacturing
In the field of additive manufacturing, also known as 3D printing, the compound is used to adjust the material properties of the printed objects. This allows for the creation of customized implants and prosthetics with improved performance and biocompatibility .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O5S/c1-22-13-16-12(17-14(18-13)23-2)7-15-25(20,21)8-10-9-5-3-4-6-11(9)24-19-10/h3-6,15H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKCEYITQCYQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)CC2=NOC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B2590907.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2590910.png)
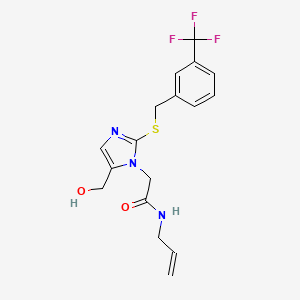
![4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2590912.png)
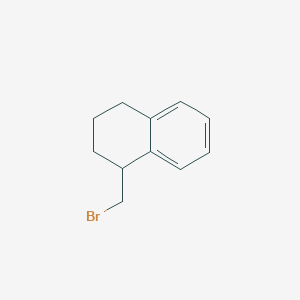

![3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethylquinoxalin-2(1H)-one](/img/structure/B2590917.png)
![3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B2590918.png)
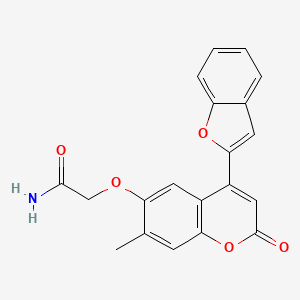
![2-((1-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2590922.png)
![N-(2-chlorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590923.png)
